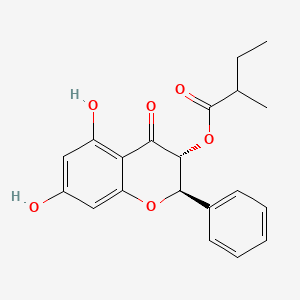
Pinobanksin 3-(2-methyl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinobanksin 3-(2-methyl)butyrate is a derivative of pinobanksin, a flavonoid compound commonly found in the heartwood of the genus Pinus, as well as in propolis, honey, bee bread, bee pollen, and bee wax . Pinobanksin itself is known for its potent biological activities, including anti-oxidant, anti-inflammatory, and anti-microbial properties . The ester derivative, this compound, has been studied for its potential pharmacological applications, particularly in inducing apoptosis in cancer cells .
Preparation Methods
The preparation of Pinobanksin 3-(2-methyl)butyrate typically involves the esterification of pinobanksin with 2-methylbutyric acid. The synthetic route generally includes the following steps:
Chemical Reactions Analysis
Pinobanksin 3-(2-methyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pinobanksin 3-(2-methyl)butyrate has been extensively studied for its scientific research applications, including:
Mechanism of Action
Pinobanksin 3-(2-methyl)butyrate exerts its effects through several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by inhibiting the PKB/Akt and MAPK signaling pathways.
Anti-inflammatory Action: It reduces inflammation by modulating the expression of pro-inflammatory cytokines and enzymes.
Anti-oxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Comparison with Similar Compounds
Pinobanksin 3-(2-methyl)butyrate can be compared with other similar flavonoid derivatives, such as:
Pinobanksin 3-O-butyrate: Another ester derivative with similar anti-cancer and anti-inflammatory properties.
Pinobanksin 3-O-propanoate: Known for its anti-proliferative effects on cancer cells.
Pinobanksin 3-O-pentanoate: Exhibits similar biological activities but with different potency and efficacy.
This compound stands out due to its specific ester group, which may confer unique pharmacological properties and enhance its bioavailability and efficacy in certain applications .
Biological Activity
Pinobanksin 3-(2-methyl)butyrate is a derivative of pinobanksin, a flavonoid known for its diverse biological activities. This article explores the compound's biological activity, focusing on its effects on apoptosis, antioxidant properties, and potential therapeutic applications.
- Molecular Formula : C20H20O6
- Molecular Weight : 356.37 g/mol
- CAS Number : 1221923-43-8
Apoptosis Induction
This compound has been identified as an apoptosis inducer, particularly in F6 cells. The compound exhibits an IC50 value of 52.1 µM against M12.C3.F6 cells, suggesting a moderate potency in promoting programmed cell death, which is crucial for cancer treatment strategies .
Antioxidant Activity
Like many flavonoids, this compound demonstrates significant antioxidant properties . It scavenges free radicals effectively, thereby protecting cellular components from oxidative stress. The antioxidant activity is critical in mitigating the risk of chronic diseases associated with oxidative damage.
Antimicrobial Properties
Research indicates that pinobanksin derivatives possess notable antimicrobial activity . The presence of flavonoids, including pinobanksin and its derivatives, contributes to the antibacterial effects observed in various studies. These compounds have shown efficacy against a range of pathogens, making them potential candidates for therapeutic applications in infectious diseases .
Cancer Treatment
The ability of this compound to induce apoptosis positions it as a candidate for cancer therapy. Its selective action on cancer cells while sparing normal cells can be advantageous in developing targeted treatments.
Anti-inflammatory Effects
Flavonoids are known for their anti-inflammatory properties. Pinobanksin derivatives may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases .
Case Studies
- Cell Viability Studies : In vitro studies using HepG2 and HepaRG cell lines demonstrated that pinobanksin derivatives can modulate cell viability and induce apoptosis through various signaling pathways.
- Antioxidant Capacity Assessment : A comparative analysis of different extracts revealed that pinobanksin derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid.
Summary Table of Biological Activities
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate |
InChI |
InChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1 |
InChI Key |
ZDDSHWOLTYMTJG-VEQZCADJSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















